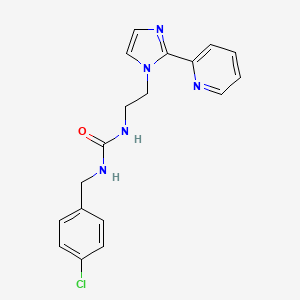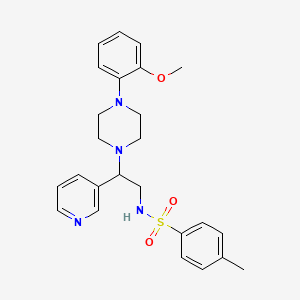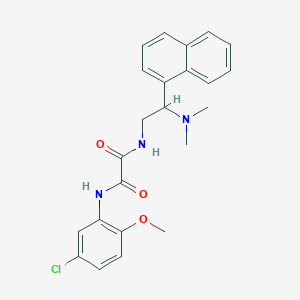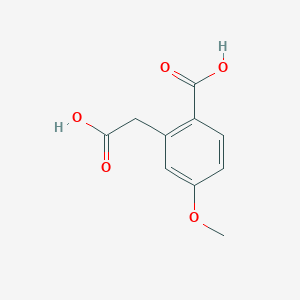
2-(Carboxymethyl)-4-methoxybenzoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-(Carboxymethyl)-4-methoxybenzoic acid” would consist of a benzene ring with a carboxymethyl group and a methoxy group attached. The exact structure would depend on the positions of these groups on the benzene ring .
Chemical Reactions Analysis
The carboxymethyl and methoxy groups in “2-(Carboxymethyl)-4-methoxybenzoic acid” can participate in various chemical reactions. For example, the carboxyl group (-COOH) can undergo reactions typical of carboxylic acids, such as esterification and amide formation . The methoxy group (-OCH3) is generally stable but can be cleaved under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Carboxymethyl)-4-methoxybenzoic acid” would be influenced by its functional groups. For example, the presence of the carboxyl group would likely make this compound acidic. The methoxy group could influence the compound’s solubility .
Wissenschaftliche Forschungsanwendungen
- CMC has been explored for wound healing due to its biocompatibility and water-absorbing capacity. It can form hydrogels that promote tissue regeneration and provide a moist environment for wound healing .
- CMC-modified electrodes enhance biosensor performance. The carboxyl groups facilitate immobilization of biomolecules (e.g., enzymes, antibodies) for sensitive detection of analytes .
- CMC-based adsorbents remove heavy metals (e.g., Pb, Zn) from contaminated water. The carboxyl groups chelate metal ions, facilitating their removal .
Wound Dressing and Tissue Regeneration
Bio-Sensing and Diagnostic Devices
Water Treatment and Adsorption
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(carboxymethyl)-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-15-7-2-3-8(10(13)14)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLRXRKAHDAYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Amino-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-2-yl]benzylamine](/img/structure/B2656902.png)

![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-nonoxyoxan-2-yl]methyl acetate](/img/structure/B2656904.png)
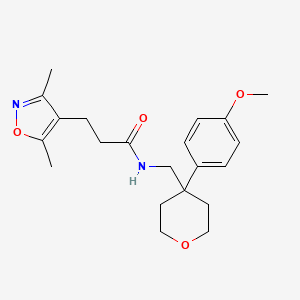
![Methyl 4-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2656908.png)
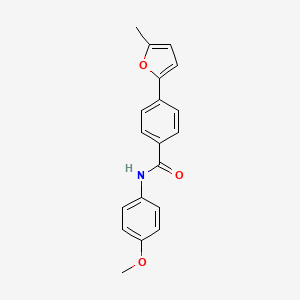
![ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B2656914.png)
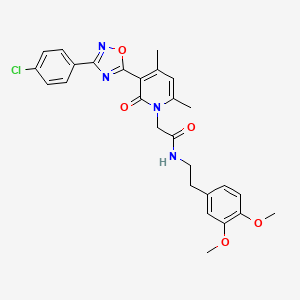
![[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride](/img/no-structure.png)
![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2656918.png)
![2-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2656919.png)
